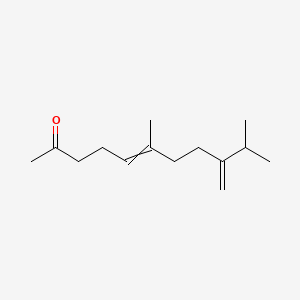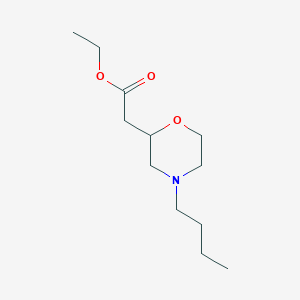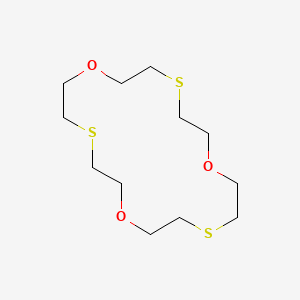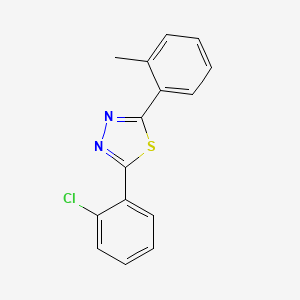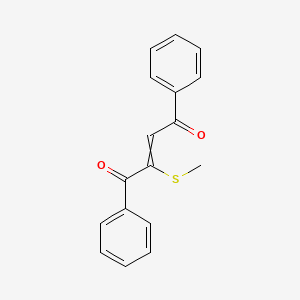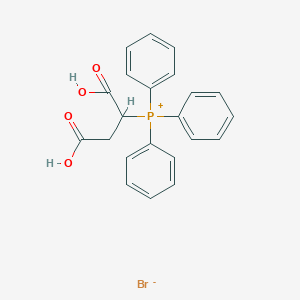
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a 1,2-dicarboxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, such as a bromoalkanoic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or advanced chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
科学的研究の応用
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of (1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide involves its ability to form ylides, which are intermediates in various chemical reactions. The compound interacts with molecular targets such as carbonyl compounds, facilitating the formation of alkenes through the Wittig reaction. The pathways involved include nucleophilic addition and elimination processes.
類似化合物との比較
Similar Compounds
- (2-Carboxyethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- Decyl(triphenyl)phosphonium bromide
Uniqueness
(1,2-Dicarboxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows for the formation of ylides with distinct reactivity. This makes it particularly useful in certain synthetic applications where precise control over the reaction outcome is required.
特性
CAS番号 |
64598-17-0 |
|---|---|
分子式 |
C22H20BrO4P |
分子量 |
459.3 g/mol |
IUPAC名 |
1,2-dicarboxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H19O4P.BrH/c23-21(24)16-20(22(25)26)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2,(H-,23,24,25,26);1H |
InChIキー |
FWBQMKUSMHAYOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC(=O)O)C(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
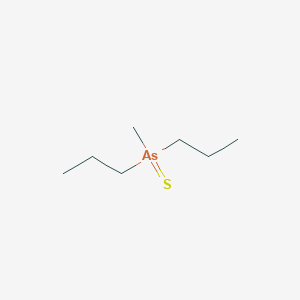



![2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]](/img/structure/B14491072.png)
